
Titanium(IV) ethoxide
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Overview
Description
Titanium(IV) ethoxide (chemical formula: C₈H₂₀O₄Ti, molecular weight: 228.11 g/mol) is a metal alkoxide widely used as a precursor for titanium dioxide (TiO₂) in sol-gel processes, nanocomposites, and energy applications. It is a colorless liquid with a density of 1.088 g/mL at 25°C, boiling point of 150–152°C, and flash point of 33°C . Its high reactivity toward hydrolysis enables rapid formation of TiO₂ networks, making it valuable in materials science, catalysis, and photovoltaics .
Preparation Methods
Titanium(IV) ethoxide is typically prepared by treating titanium tetrachloride with ethanol in the presence of an amine. The reaction can be represented as follows :
TiCl4+4EtOH+4Et3N→Ti(OEt)4+4Et3NHCl
In industrial settings, the production of tetraethoxytitanium involves similar methods but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield of the product .
Chemical Reactions Analysis
Hydrolysis and Sol-Gel Processing
Ti(OEt)₄ undergoes rapid hydrolysis in the presence of water to form titanium dioxide (TiO₂), a cornerstone of sol-gel chemistry:
Ti(OEt)4+2H2O→TiO2+4EtOH
Key Findings:
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Catalyst Influence :
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Intermediate Species : Polynuclear titanium-oxo-ethoxide clusters (e.g., Ti₄Oₓ(OEt)ᵧ) have been isolated during hydrolysis, revealing stepwise condensation mechanisms .
Table 1: Hydrolysis Conditions and Product Morphology
Catalyst | pH Range | Product Structure | Application Example |
---|---|---|---|
HCl | 1–3 | Linear polymer chains | Transparent TiO₂ films |
NH₃ | 8–10 | Crosslinked networks | Mesoporous TiO₂ catalysts |
Condensation Reactions
Ti(OEt)₄ acts as a Lewis acid catalyst in organic synthesis, facilitating condensations via activation of carbonyl groups.
Knoevenagel Condensation
A solvent-free protocol using Ti(OEt)₄ enables efficient synthesis of α,β-unsaturated compounds from aldehydes and active methylenes :
RCHO+CH2(COOEt)2Ti(OEt)4RCH=C(COOEt)2+H2O
Key Data:
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Substrate Scope : Works with aromatic (e.g., benzaldehyde), aliphatic (e.g., hexanal), and heteroaromatic aldehydes (e.g., furfural).
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Yields : 85–98% under conventional heating; 90–99% under microwave irradiation .
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Advantages : Eliminates solvent use, reduces reaction time (<30 minutes with microwaves), and simplifies purification .
Table 2: Representative Knoevenagel Reactions Catalyzed by Ti(OEt)₄
Aldehyde | Active Methylene | Product | Yield (%) |
---|---|---|---|
Benzaldehyde | Diethyl malonate | Cinnamic acid derivative | 98 |
4-Nitrobenzaldehyde | Ethyl cyanoacetate | 4-Nitrostyrene derivative | 95 |
Furfural | Malononitrile | Furylacrylonitrile | 92 |
Coordination Chemistry and Polynuclear Complexes
Ti(OEt)₄ exists as a tetramer in solution, with an octahedral geometry around each Ti⁴⁺ center. Structural studies reveal:
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Core Structure : A Ti₄O₁₆ framework with bridging and terminal ethoxide ligands .
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Steric Effects : Bulky alkoxide ligands (e.g., isopropoxide) favor monomeric structures, whereas smaller ligands (e.g., ethoxide) promote oligomerization .
Reactivity with Phosphoric Acid
In concentrated H₃PO₄, Ti(OEt)₄ forms titanium(IV) orthophosphate complexes, potentially polynuclear species :
Ti(OEt)4+H3PO4→Ti-O-P-O networks+EtOH
Scientific Research Applications
Applications Overview
Field | Application |
---|---|
Organic Synthesis | Catalyst for transesterification and condensation reactions. |
Materials Science | Precursor for titanium dioxide nanoparticles and thin films. |
Biomedical Applications | Used in the development of titanium dioxide nanotubes for drug delivery and biosensing. |
Environmental Technology | Employed in photocatalytic degradation of pollutants using titanium dioxide composites. |
Organic Synthesis
Titanium(IV) ethoxide serves as a catalyst in various organic reactions:
- Transesterification : It is used to synthesize esters from sterically hindered alcohols, enhancing reaction efficiency .
- Condensation Reactions : Acts as an activator and dehydrating agent in the formation of sulfinimines from (S)-(+)-p-toluenesulfinamide with aldehydes and ketones .
Materials Science
In materials science, this compound is pivotal for synthesizing titanium dioxide nanoparticles through sol-gel processes:
- Nanoparticle Synthesis : It is utilized to produce titania nanoparticles that have applications in photocatalysis and as catalysts in various chemical reactions .
- Thin Films : The compound is also key in creating thin films for electronic devices, enhancing their performance due to the unique properties of titanium oxide .
Case Study: Sol-Gel Process
The sol-gel method using this compound allows for the controlled synthesis of titanium dioxide with specific morphologies. This process involves hydrolysis and condensation reactions leading to the formation of a gel that can be dried and calcined to produce crystalline TiO₂ with high surface area, suitable for photocatalytic applications .
Biomedical Applications
This compound-derived titanium dioxide nanotubes exhibit significant potential in medical applications:
- Drug Delivery Systems : These nanotubes can encapsulate drugs and release them in a controlled manner, enhancing therapeutic efficacy .
- Biosensing : They are used for developing biosensors that improve cellular responses, facilitating better diagnostics and treatment options.
Case Study: Photodynamic Therapy
Research has demonstrated that titanium dioxide nanoparticles can be employed as photosensitizers in photodynamic therapy for cancer treatment. The nanoparticles enhance the generation of reactive oxygen species upon light activation, effectively targeting cancer cells while minimizing damage to surrounding healthy tissue .
Environmental Technology
This compound plays a crucial role in environmental remediation:
- Photocatalytic Degradation : Titanium dioxide synthesized from this compound is effective in degrading organic pollutants under UV light exposure. This application is vital for wastewater treatment processes .
Case Study: Pollutant Degradation Efficiency
A study highlighted the efficiency of modified titanium dioxide composites derived from this compound in degrading bisphenol A (BPA). The modified materials showed enhanced reusability and degradation rates compared to pure titanium dioxide, demonstrating their potential for practical environmental applications .
Mechanism of Action
The mechanism of action of tetraethoxytitanium primarily involves its ability to hydrolyze and form titanium dioxide. This process is facilitated by the presence of water and can be catalyzed by acids or bases. The titanium dioxide formed can then interact with other molecules, leading to various chemical transformations .
Comparison with Similar Compounds
Comparison with Similar Titanium Alkoxides
Hydrolysis and Condensation Kinetics
Titanium(IV) ethoxide exhibits faster hydrolysis compared to longer-chain alkoxides like titanium(IV) isopropoxide and titanium(IV) butoxide. For example:
- In spray-based synthesis, this compound reacts too rapidly, causing nozzle blockages, whereas titanium(IV) butoxide and 2-ethylhexyloxide allow controlled deposition due to slower kinetics .
- In sol-gel processes, ethoxide’s fast hydrolysis is mitigated by chelating agents (e.g., β-diketones), enabling stable precursor solutions .
Table 1: Hydrolysis Reactivity of Titanium Alkoxides
Textural and Thermal Properties
In pillared clay synthesis, this compound outperforms other alkoxides in generating materials with high specific surface areas (SSA) and thermal stability:
- SSA Order: Ethoxide > normal propoxide > isopropoxide > butoxide .
- Ethoxide-derived clays achieve SSAs up to 273 m²/g after calcination at 100°C, whereas isopropoxide yields 146–273 m²/g .
Application-Specific Performance
Solar Cells
- This compound : Produces TiO₂ layers with 6.08% efficiency in CsPbBr₃ perovskite cells but suffers from higher reflective losses due to a refractive index of ~2.3 .
- Tiacac : Yields smoother, more conformal layers with a lower refractive index (~2.1), reducing reflective losses but achieving lower efficiency (5.62%) .
Microencapsulation
Ethoxide’s rapid hydrolysis is less suited for shell formation compared to butoxide, which allows better control over TiO₂ condensation .
Structural and Morphological Differences
Properties
Molecular Formula |
C8H24O4Ti |
---|---|
Molecular Weight |
232.14 g/mol |
IUPAC Name |
ethanol;titanium |
InChI |
InChI=1S/4C2H6O.Ti/c4*1-2-3;/h4*3H,2H2,1H3; |
InChI Key |
XGZNHFPFJRZBBT-UHFFFAOYSA-N |
Canonical SMILES |
CCO.CCO.CCO.CCO.[Ti] |
physical_description |
Liquid White solid with an odor like alcohol; mp = 54 deg C; [Alfa Aesar MSDS] |
Origin of Product |
United States |
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